4-Chloro-6-(2,4-difluorophenoxy)pyrimidin-5-amine
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Overview
Description
4-Chloro-6-(2,4-difluorophenoxy)pyrimidin-5-amine is a chemical compound with the molecular formula C10H6ClF2N3O and a molecular weight of 257.63 g/mol It is a pyrimidine derivative, characterized by the presence of chloro, difluorophenoxy, and amine functional groups
Preparation Methods
The synthesis of 4-Chloro-6-(2,4-difluorophenoxy)pyrimidin-5-amine typically involves the reaction of 4,6-dichloropyrimidine with 2,4-difluorophenol under basic conditions, followed by amination. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the substitution of the chlorine atoms with the difluorophenoxy group .
Chemical Reactions Analysis
4-Chloro-6-(2,4-difluorophenoxy)pyrimidin-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and difluorophenoxy positions.
Oxidation and Reduction:
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Scientific Research Applications
4-Chloro-6-(2,4-difluorophenoxy)pyrimidin-5-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-6-(2,4-difluorophenoxy)pyrimidin-5-amine involves its interaction with specific molecular targets. For instance, in antiviral applications, it may inhibit viral replication by interfering with viral enzymes or nucleic acid synthesis . The exact molecular pathways and targets are still under investigation, but its structural features suggest it can bind to and inhibit key biological molecules .
Comparison with Similar Compounds
4-Chloro-6-(2,4-difluorophenoxy)pyrimidin-5-amine can be compared with other pyrimidine derivatives, such as:
4-Chloro-5-(2,4-difluorophenoxy)pyrimidine: Similar structure but lacks the amine group, which may affect its reactivity and biological activity.
6-(2,4-Difluorophenoxy)-4-methylpyrimidine:
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and potential biological activity .
Properties
IUPAC Name |
4-chloro-6-(2,4-difluorophenoxy)pyrimidin-5-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF2N3O/c11-9-8(14)10(16-4-15-9)17-7-2-1-5(12)3-6(7)13/h1-4H,14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHYMBFDKIURGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)OC2=C(C(=NC=N2)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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